Chlordecone

Toxicokinetics PBPK Modeling Tissue Distribution

Chlordecone is the mandatory reference compound for liver-specific toxicity, enterohepatic recirculation, and ATPase inhibition studies. Its unique metabolism to chlordecone alcohol and high-affinity hepatic binding (Bmax 370 nmol/g) make it irreplaceable for accurate toxicokinetic and neurotoxicity research. Mirex is not a substitute—substitution risks critical experimental error. Order now to secure your analytical standard.

Molecular Formula C10Cl10O
Molecular Weight 490.6 g/mol
CAS No. 143-50-0
Cat. No. B1668712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlordecone
CAS143-50-0
SynonymsChlordecone;  Kepone; 
Molecular FormulaC10Cl10O
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESC1(=O)C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20
InChIKeyLHHGDZSESBACKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)
5.50e-06 M
0.470 lb/100 lb water at 212 °F
In water, 2.70 mg/L at 25 °C
Soluble in strongly alkaline aqueous solution;  readily soluble in acetone, less soluble in benzene & light petroleum
Slightly soluble in hydrocarbon solvents. Soluble in alcohols, ketones, acetic acid.
Soluble in organic solvents such as benzene and hexane. Soluble in light petroleum and may be recrystallized from 85-90% aqueous ethanol.
Solubility in water at 20 °C: poor
(212°F): 0.5%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chlordecone (CAS 143-50-0) Technical and Procurement Overview for Environmental and Toxicological Research


Chlordecone (CAS 143-50-0), also known as Kepone, is a decachloroketone organochlorine insecticide structurally related to the dodecachlorohydrocarbon mirex, differing by the substitution of a carbonyl group for two chlorine atoms [1]. It is a persistent organic pollutant (POP) with a molecular weight of 490.68 g/mol, and it decomposes at 350°C [2]. While its use has been banned in most countries since the 1970s and 1990s, chlordecone remains a critical compound for environmental monitoring, toxicological research, and analytical method development due to its extreme persistence and unique toxicological profile [3]. Its procurement is typically for analytical standards or specialized research applications, not for commercial use.

Why Chlordecone (143-50-0) Cannot Be Replaced by Mirex or Other Organochlorine Analogs in Critical Research


Chlordecone and mirex, while structurally similar, exhibit profound differences in tissue distribution, metabolism, and toxicity mechanisms, precluding their interchangeability in scientific studies [1]. Chlordecone's carbonyl group confers distinct biochemical interactions, leading to hepatic sequestration and the formation of a unique metabolite, chlordecone alcohol, in humans and certain species [2]. This contrasts sharply with mirex, which is not metabolized and accumulates primarily in adipose tissue [3]. Furthermore, chlordecone's specific inhibition of ATPase systems and potentiation of haloalkane hepatotoxicity are not observed with mirex, making direct substitution a critical source of experimental error [4]. For procurement decisions, assuming functional equivalence based on structural class (organochlorine insecticides) alone will invalidate experimental outcomes in toxicology, environmental fate modeling, and analytical chemistry.

Quantitative Differentiation of Chlordecone (143-50-0) vs. Mirex: Key Evidence for Informed Procurement


Liver vs. Adipose Tissue Sequestration: Chlordecone's Unique PBPK Binding Parameters

Chlordecone (CD) and mirex (M) exhibit markedly different tissue distribution profiles. In rats, CD concentrations are highest in the liver, whereas M concentrations are highest in fat [1]. Physiologically based pharmacokinetic (PBPK) modeling quantified this difference, showing that a specific hepatic binding component was required to describe CD distribution. The maximal hepatic binding capacity (Bmax) for CD was 370 nmol/g liver, with a binding affinity constant (Kd) of 100 nM [1]. This specific, high-affinity hepatic binding is absent for mirex, which partitions passively into tissues [1].

Toxicokinetics PBPK Modeling Tissue Distribution Organochlorine

Species-Specific Metabolism: Formation of Chlordecone Alcohol

A key differentiator for chlordecone is its species-specific metabolism. In humans, gerbils, and pigs, chlordecone is reduced to chlordecone alcohol, a major metabolite excreted primarily as a glucuronide conjugate [1]. In humans, biliary chlordecone alcohol is 93% glucuronidated, whereas chlordecone itself is excreted largely unchanged (72%) [2]. In stark contrast, mirex is not metabolized in humans, rodents, cows, or minipigs; the parent compound is the only radiolabeled species found in plasma, fat, and feces [3]. Furthermore, rats, guinea pigs, and hamsters cannot convert chlordecone to chlordecone alcohol [1].

Metabolism Toxicokinetics Biomarker Species-Specific

Cardiac ATPase Inhibition: Potent and Specific Enzyme Inhibition by Chlordecone

In a direct in vitro comparison, chlordecone potently inhibited rat myocardial ATPases, with median inhibitory dose (ID50) values of 5 × 10⁻⁸ M for mitochondrial Mg²⁺-ATPase and 2 × 10⁻⁶ M for Na⁺-K⁺ ATPase [1]. In contrast, mirex, its close structural analog, did not inhibit mitochondrial Mg²⁺-ATPase at all and inhibited only approximately 15% of Na⁺-K⁺ ATPase activity [1]. In vivo treatment with symptomatogenic doses of chlordecone caused a marked and significant decrease in myocardial Na⁺-K⁺ ATPase and residual Mg²⁺ ATPase activities, while mirex-treated rats showed only a slight decrease in Na⁺-K⁺ ATPase [1].

Neurotoxicity Enzyme Inhibition Cardiac Toxicity ATPase

Potentiation of Haloalkane Hepatotoxicity: A Unique Interaction Profile

Chlordecone (CD) is a well-established potentiator of hepatotoxic and lethal effects of carbon tetrachloride (CCl₄). In a study comparing in vivo metabolism of CCl₄, rats pretreated with CD (10 mg/kg), mirex (10 mg/kg), or phenobarbital (80 mg/kg), only CD pretreatment resulted in a significant elevation of serum transaminases (ALT, AST), markers of liver damage [1]. Mirex pretreatment did not significantly affect ¹⁴CO₂ production from CCl₄ metabolism or lipid peroxidation, whereas CD enhanced oxidative metabolism, though to a lesser extent than phenobarbital [1]. Furthermore, in mice and rats, CD pretreatment increased total hepatic content of ¹⁴C from ¹⁴CHCl₃ and total bound ¹⁴C, whereas mirex pretreatment did not [2].

Hepatotoxicity Drug Interaction Potentiation Carbon Tetrachloride

Environmental Fate: Comparative Degradation Rates in Soil and Sediment

Both chlordecone and mirex are highly persistent in the environment, but their degradation rates differ. Mirex is broken down more quickly than chlordecone in soil, water, and sediment [1]. In the specific case of the French West Indies, where chlordecone was used extensively, the dissipation half-life (DT50) in soils has been estimated at approximately 5 years, though recent modeling suggests this may be an underestimate and that actual persistence is much longer [2]. In contrast, mirex degrades to photomirex under sunlight, a transformation product that itself is toxic [1]. A direct comparison of degradation half-lives under identical conditions is not readily available, but the consensus in authoritative reviews is that chlordecone is the more recalcitrant compound [3].

Environmental Persistence Half-Life Soil POPs

Physical-Chemical Properties: Solubility and Partitioning Differences

Despite structural similarities, chlordecone and mirex exhibit notable differences in key physicochemical parameters that influence their environmental fate and analytical behavior. Chlordecone is slightly soluble in water (3.0 mg/L), whereas mirex is practically insoluble (0.60 mg/L) [1]. Chlordecone's octanol-water partition coefficient (Log Kow) is 4.50, compared to 5.28 for mirex, indicating lower lipophilicity [1]. Additionally, chlordecone decomposes at 350°C, while mirex decomposes at a significantly higher temperature of 485°C [1]. These differences are critical for method development, as chlordecone's higher water solubility and lower Log Kow affect extraction efficiency, chromatographic retention, and bioavailability in aquatic systems [2].

Physicochemical Properties Solubility Log Kow Analytical Chemistry

Validated Application Scenarios for Chlordecone (143-50-0) Based on Quantitative Evidence


Hepatic Toxicology and PBPK Modeling Studies

Chlordecone is the mandatory reference compound for studies focused on liver-specific toxicity, sequestration, and enterohepatic recirculation. Its quantifiable, high-affinity hepatic binding (Bmax 370 nmol/g, Kd 100 nM) [1] and potentiation of haloalkane hepatotoxicity (significant ALT/AST elevation) [2] are unique among its analogs. In vitro and in vivo models of liver injury or pharmacokinetic modeling require chlordecone to accurately represent this organotropism, as mirex lacks the specific hepatic binding compartment [1] and does not potentiate CCl₄ toxicity [2].

Human Biomonitoring and Metabolism Studies

For biomonitoring human exposure or investigating species-specific toxicokinetics, chlordecone is essential due to its unique metabolism to chlordecone alcohol in humans and certain species [3]. Analytical methods targeting this metabolite (e.g., LC-MS/MS or GC-MS) require chlordecone as a calibration standard and for method validation [4]. Mirex is an unsuitable surrogate because it is not metabolized to an analogous alcohol in any species [5].

Neurotoxicity and Cardiac ATPase Inhibition Research

Chlordecone is the compound of choice for investigating organochlorine-induced neurotoxicity and cardiac dysfunction mediated by ATPase inhibition. Its potent in vitro inhibition of mitochondrial Mg²⁺-ATPase (ID50 5×10⁻⁸ M) and Na⁺-K⁺ ATPase (ID50 2×10⁻⁶ M) is quantitatively distinct from mirex, which shows no inhibition of Mg²⁺-ATPase and only weak (~15%) inhibition of Na⁺-K⁺ ATPase [6]. Studies on tremorgenic mechanisms or catecholamine uptake disruption must use chlordecone as the positive control; mirex will not produce the same biochemical phenotype.

Environmental Persistence and Remediation Studies in Contaminated Soils

In regions with historical chlordecone application (e.g., French West Indies), environmental fate and remediation studies require chlordecone-specific analytical methods and reference materials. Its estimated soil half-life of >5 years, and likely much longer, is a key parameter for modeling [7]. The compound's higher water solubility (3.0 mg/L vs. 0.60 mg/L for mirex) and lower Log Kow (4.50 vs. 5.28) affect leaching and bioavailability, making mirex an inappropriate model compound [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlordecone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.